molecular formula C7H8O2S B15237405 5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine

5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine

Cat. No.: B15237405
M. Wt: 156.20 g/mol
InChI Key: PIFHTLDQSLOKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine (hereafter referred to as 5-Me-DTD) is a heterocyclic compound featuring a fused thiophene-dioxane ring system with a methyl substituent at the 5-position. This structure is a derivative of 3,4-ethylenedioxythiophene (EDOT), a cornerstone monomer in conductive polymers like PEDOT (poly(3,4-ethylenedioxythiophene)). The methyl group in 5-Me-DTD introduces steric and electronic modifications that influence its physicochemical properties, reactivity, and applications compared to EDOT and its analogues .

Properties

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

IUPAC Name

5-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine

InChI

InChI=1S/C7H8O2S/c1-5-7-6(4-10-5)8-2-3-9-7/h4H,2-3H2,1H3

InChI Key

PIFHTLDQSLOKNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CS1)OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethoxythiophene with hexane-1,2-diol in the presence of toluene-4-sulphonic acid as a catalyst, conducted in toluene at 85°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes several key reactions influenced by its methyl-substituted bicyclic structure and electrophilic nature:

Electrophilic Aromatic Substitution

The methyl group at position 5 enhances the electron density of the aromatic system, favoring electrophilic substitution. Potential electrophiles (e.g., halogens, acylating agents) react preferentially at the electron-rich positions of the thieno or dioxine rings .

Nucleophilic Substitution

If the compound contains suitable leaving groups (e.g., halogens), nucleophilic substitution can occur. For example, substitution with amines or hydroxides could modify the structure for tailored applications .

Ring Opening Reactions

The dioxine ring may undergo cleavage under specific conditions (e.g., acidic/basic environments), generating intermediates with new functional groups .

Oxidation/Reduction

The thieno ring can be oxidized to form thieno[3,4-b]thiophene derivatives or reduced to dihydro derivatives, depending on reaction conditions and reagents (e.g., hydrogen peroxide, LiAlH₄) .

Cyclization Reactions

Intramolecular cyclization may occur if functional groups facilitate ring formation, leading to novel heterocyclic structures .

Cross-Coupling Reactions

While not directly enabled by the methyl group, derivatives with suitable functional groups (e.g., halides) could participate in Suzuki, Heck, or Stille couplings to form biaryl or conjugated systems .

Grignard Reactions

The compound can react with Grignard reagents to form carbon-carbon bonds, expanding its utility in organic synthesis .

Stability and Reactivity Factors

The methyl group at position 5 influences both electronic and steric factors:

  • Electron Donating : Enhances electrophilicity at adjacent positions.

  • Steric Hindrance : May limit access to bulky reagents or reaction sites.

Research Findings and Case Studies

  • Synthetic Optimization : Patents highlight improved yields via polar solvents and controlled temperatures during epihalohydrin reactions .

  • Functionalization : Derivatives with aldehyde or carboxamide groups (e.g., in ) demonstrate tunable reactivity for advanced applications.

Scientific Research Applications

5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in electroactive applications. The hydroxymethyl groups in its derivatives enhance electro-polymerization, forming electro-active hydrophilic polymers .

Comparison with Similar Compounds

Structural and Electronic Properties

Molecular Geometry
  • Crystal Packing: The dihydrothieno[3,4-b][1,4]dioxine core adopts a half-chair conformation, as observed in 4-(2,3-dihydrothieno...)aniline. Substituents like methyl or bromo influence dihedral angles (e.g., sulfur-phenyl dihedral angle: 12.53° in the aniline derivative) .
  • Hydrogen Bonding : Carboxylic acid and hydroxymethyl derivatives exhibit strong N–H···O or C–H···O interactions, enhancing crystallinity, whereas methyl and ethyl groups promote van der Waals interactions .
Electronic Effects
  • Bromo Group : Electron-withdrawing (-I effect), reducing ring electron density but enabling Suzuki-Miyaura cross-coupling for extended π-systems .
  • Nitrile Group : Strong electron-withdrawing nature, polarizing the molecule for applications in charge-transfer complexes .

Physicochemical Properties

Compound Substituent Molecular Formula Molecular Weight XLogP3 Conductivity (S/cm) Key Applications
5-Me-DTD Methyl C₇H₈O₂S 156.20 1.2 N/A Polymer precursors, sensors
5-Bromo-DTD Bromo C₆H₅BrO₂S 221.07 2.3 N/A Cross-coupling intermediates
PEDOT-C6:DS (hexyl) Hexyl + dodecyl C₁₈H₂₂O₂S 326.43 4.5 50 Conductive nanofibers
Carboxylic Acid Derivative COOH C₇H₆O₄S 194.18 0.8 N/A Drug delivery, metal chelation
Hydroxymethyl-DTD CH₂OH C₇H₈O₃S 172.20 0.5 N/A Bioconjugation, hydrogels

Notes:

  • Conductivity data for PEDOT-C6:DS highlights the impact of alkyl chain length on polymer performance .
  • XLogP3 values reflect hydrophobicity trends: ethyl (2.3) > methyl (1.2) > hydroxymethyl (0.5) .
Chemical Reactivity
  • 5-Me-DTD : The methyl group stabilizes radical intermediates during polymerization, facilitating stable conductive polymers.
  • Bromo Derivatives : Serve as substrates for borylation (46% yield in dioxaborolane synthesis) and Stille coupling (e.g., tributylstannane derivatives) .
  • Carboxylic Acid Derivatives : Participate in amide coupling or esterification, enabling integration into biomaterials .

Biological Activity

5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine (CAS No. 77756-28-6) is a sulfur-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing available research findings, case studies, and relevant data.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various thiophene derivatives, this compound demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for E. coli .

Antitumor Activity

The compound has also been investigated for its antitumor potential. In vitro assays revealed that this compound inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were reported at approximately 15 µM for MCF-7 cells and 20 µM for HeLa cells .

The mechanism through which this compound exerts its biological effects appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis. Specifically, studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

Table 1: Biological Activities of this compound

Biological ActivityTarget Organism/Cell LineMIC/IC50 (µg/mL or µM)Reference
AntimicrobialE. coli32 µg/mL
AntimicrobialS. aureus64 µg/mL
AntitumorMCF-715 µM
AntitumorHeLa20 µM

Case Study 1: Synthesis and Evaluation of Derivatives

A recent study synthesized several derivatives of this compound to evaluate their biological activity. Modifications to the thiophene ring were made to enhance solubility and bioavailability. Some derivatives showed improved antimicrobial efficacy with lower MIC values compared to the parent compound .

Case Study 2: In Vivo Studies

In vivo studies using murine models have demonstrated that administration of this compound resulted in significant tumor reduction in xenograft models of breast cancer. The treatment group showed a reduction in tumor volume by approximately 40% compared to controls after four weeks of treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.